3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide
Description
3-[2-(Dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a dimethylamino-substituted ethoxy side chain. Its structure comprises a thiophene ring with a carboxamide group (N,N-dimethyl) at the 2-position and a 2-(dimethylamino)-1-methyl-2-oxoethoxy substituent at the 3-position.
Properties
IUPAC Name |
3-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-N,N-dimethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8(11(15)13(2)3)17-9-6-7-18-10(9)12(16)14(4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFNCSJDSCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=C(SC=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Formula : C12H16N2O3S
- Molecular Weight : 256.34 g/mol
Structural Features
The compound contains:
- A thiophene ring, which contributes to its aromatic properties.
- Dimethylamino and oxoethoxy functional groups that may enhance solubility and biological interaction.
Research indicates that compounds similar to 3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide may exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the thiophene moiety has been linked to antimicrobial properties, potentially inhibiting bacterial growth.
- Enzyme Inhibition : Compounds with dimethylamino groups often serve as enzyme inhibitors, affecting pathways related to metabolism and signaling.
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of thiophene derivatives against various bacterial strains. The results indicated that modifications in the structure, such as the incorporation of dimethylamino groups, significantly enhanced activity against Gram-positive bacteria.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 32 µg/mL Compound B Escherichia coli 64 µg/mL This Compound Staphylococcus aureus 16 µg/mL -
Cytotoxicity Studies
- Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. The study found that compounds with structural similarities to this compound exhibited selective toxicity towards cancer cells while sparing normal cells.
Cell Line IC50 (µM) HeLa (cervical) 5.0 MCF-7 (breast) 8.5 Normal Fibroblasts >50
Pharmacological Insights
Recent studies have highlighted the potential of this compound in drug development:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models, suggesting a potential therapeutic role in inflammatory diseases.
- Neuroprotective Properties : The dimethylamino group may enhance blood-brain barrier permeability, making it a candidate for neuroprotective therapies.
Future Directions
Further research is required to fully elucidate the pharmacokinetics and mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.
Comparison with Similar Compounds
Structural Comparisons
a. N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Core structure: Shares the thiophene-carboxamide backbone but lacks the dimethylamino-ethoxy side chain. Instead, it features a nitro-substituted phenyl group.
b. 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide ()
- Functional groups: Replaces thiophene with furan and introduces a hydrazinyl-oxoethyl substituent. Hydrazine groups enhance reactivity but reduce stability compared to the dimethylamino-ethoxy group in the target compound.
- Synthetic utility: Such derivatives are intermediates for azide-based syntheses (e.g., acyl azides) , whereas the target compound’s dimethylamino group may favor applications requiring basicity or metal coordination.
c. N-[4-(difluoromethoxy)phenyl]-2-[2-(4-methoxyphenyl)ethylamino]acetamide ()
- Substituent diversity: Features difluoromethoxy and methoxyphenyl groups, which increase lipophilicity compared to the dimethylamino-ethoxy group.
- Pharmacological implications: Such substituents are common in CNS-active drugs, suggesting the target compound’s dimethylamino group could similarly influence bioavailability .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
